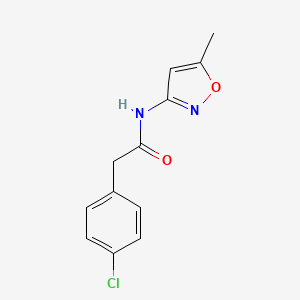![molecular formula C13H10N2O5S B5575643 5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxybenzoic acid](/img/structure/B5575643.png)
5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C13H10N2O5S and its molecular weight is 306.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.03104260 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
Research has shown the development of new heterocyclic compounds derived from visnagenone–ethylacetate and khellinone–ethylacetate, which were used as precursors for synthesizing various compounds, including those with anti-inflammatory and analgesic activities. These compounds were found to have significant inhibitory activity on cyclooxygenase-1/2 (COX-1/COX-2), suggesting potential applications in the treatment of inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial Screening
Another study focused on the synthesis and antimicrobial screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. These thiazole derivatives showed valuable therapeutic intervention potential against bacterial and fungal infections, indicating their relevance in addressing microbial diseases (N. Desai, K M Rajpara, V V Joshi, 2013).
Synthesis of Pyrimidine Derivatives
A study conducted on the synthesis, characterization, antioxidant properties, and DFT calculation of new pyrimidine derivatives revealed that these compounds exhibited significant antioxidant properties, which could be beneficial in various biomedical applications. The research suggests that these compounds could serve as potential corrosion inhibitors and possess valuable antioxidant activity (E. Akbas, Erdem Ergan, E. Şahin, S. Ekin, Metin Çakır, Yağmur Karakuş, 2018).
Production of Methanol from Aromatic Acids
In an intriguing application of microbial metabolism, a study showed how Pseudomonas putida could oxidize specific aromatic acids to produce methanol, highlighting a potential pathway for bioconversion of organic compounds into useful chemicals (M. Donnelly, S. Dagley, 1980).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S/c1-20-9-3-2-6(4-7(9)12(18)19)5-8-10(16)14-13(21)15-11(8)17/h2-5H,1H3,(H,18,19)(H2,14,15,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRASLCYUYOMTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5575561.png)
sulfamic acid](/img/structure/B5575562.png)
![1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5575566.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[5-fluoro-2-(trifluoromethyl)benzyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5575573.png)
![2-[2-(4-fluorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B5575597.png)

![2-{[(4-biphenylyloxy)acetyl]amino}benzamide](/img/structure/B5575605.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5575627.png)
![ethyl 8-methoxy-4-[(4-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5575633.png)
![2-chloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5575636.png)



![N'-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5575656.png)
